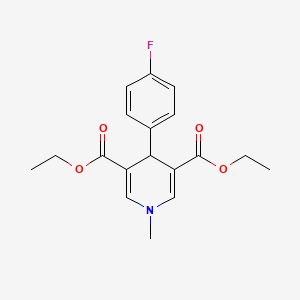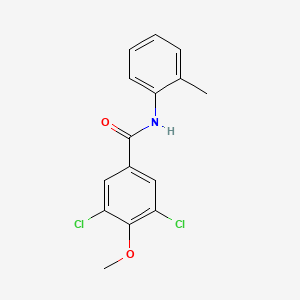
2-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acetamide, typically involves multi-step chemical processes that include reactions such as nucleophilic substitution, condensation, and cyclization. These processes enable the introduction of various substituents into the acetamide backbone, allowing for the creation of compounds with specific chemical characteristics. For example, compounds have been synthesized from primary compounds through reactions that include the use of elemental analysis, IR, and 1H NMR for structure identification (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined through various spectroscopic and crystallographic methods, including X-ray diffraction analysis. These analyses provide detailed information on the arrangement of atoms within the molecule and the spatial orientation of its various functional groups, which are critical for understanding the compound's reactivity and interactions with biological targets. The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, for example, was elucidated using 1H NMR, 13C NMR, and X-ray diffraction analysis, offering insights into the conformation and electronic structure of these types of compounds (Z. Ping, 2007).
Chemical Reactions and Properties
Acetamide derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions can include hydrolysis, where the acetamide group is converted into a carboxylic acid and an amine, and nucleophilic substitution reactions, where the halogen atoms (such as chlorine and fluorine) can be replaced by other nucleophiles. The presence of fluorine atoms, for example, has been shown to enhance the antimicrobial properties of certain acetamide derivatives, indicating the importance of halogen substitution in modulating the biological activity of these compounds (K. Parikh & D. Joshi, 2014).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-7-5-11(16-18-7)15-12(17)6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXWNMZULLZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)

![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)



![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)

![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
